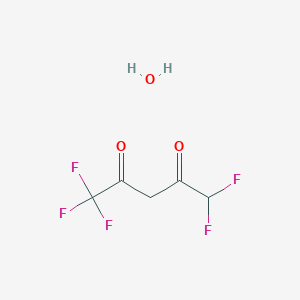
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate is a fluorinated organic compound with the molecular formula C5H2F5O2·H2O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a derivative of pentanedione, where five hydrogen atoms are replaced by fluorine atoms, and it exists in a hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate typically involves the fluorination of pentane-2,4-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and advanced polymers.
Mechanism of Action
The mechanism of action of 1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong hydrogen bonds and interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A similar compound with six fluorine atoms instead of five.
1,1,1-Trifluoro-2,4-pentanedione: Contains three fluorine atoms and exhibits different reactivity and properties.
Uniqueness
1,1,1,5,5-Pentafluoropentane-2,4-dione hydrate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its hydrated form also influences its reactivity and stability, making it suitable for various specialized applications.
Properties
Molecular Formula |
C5H5F5O3 |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
1,1,1,5,5-pentafluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/C5H3F5O2.H2O/c6-4(7)2(11)1-3(12)5(8,9)10;/h4H,1H2;1H2 |
InChI Key |
UNLAIDUFFDGFLT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)F)C(=O)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


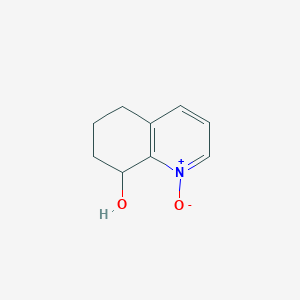
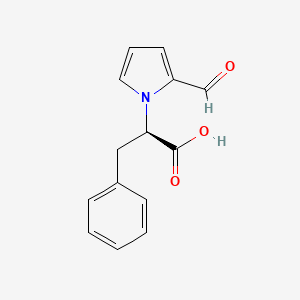

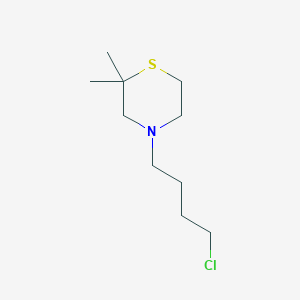


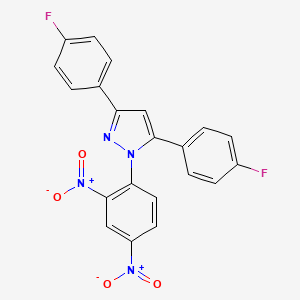
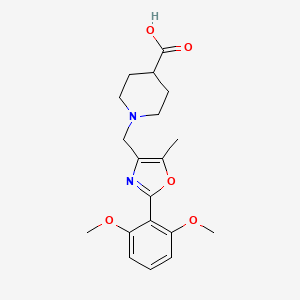
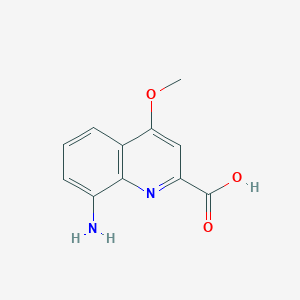
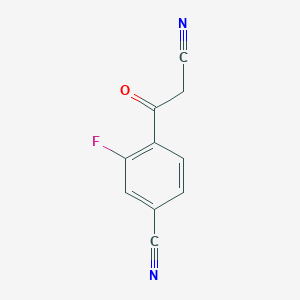
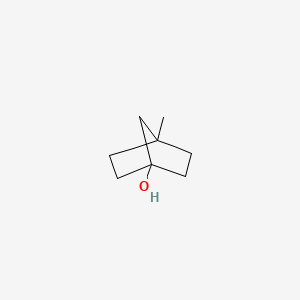
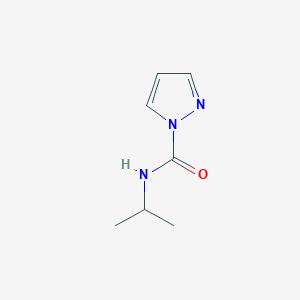
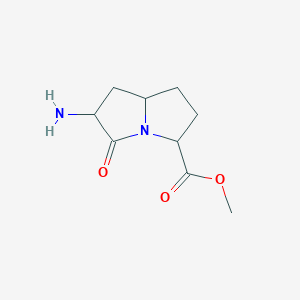
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
